An In-depth Technical Guide to (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel chemical entity, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol. As this compound is not extensively documented in publicly available literature, this paper constructs a predictive profile based on the well-established chemistry of its constituent moieties: the 6-fluoro-1H-indole scaffold and the N-phenylmethanol group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: Rationale and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The introduction of a fluorine atom to the indole ring can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[2][3]
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol is a novel N-arylindole derivative that combines the beneficial attributes of a fluorinated indole with a phenylmethanol substituent. N-arylindoles are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The phenylmethanol group introduces a site for potential further functionalization and can influence the molecule's polarity and hydrogen bonding capabilities. This unique combination of structural features suggests that (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol could be a valuable lead compound in drug discovery programs.
Proposed Synthesis and Molecular Architecture
The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can be logically approached through the N-arylation of 6-fluoro-1H-indole. This key transformation can be achieved using well-established transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[4][5] These methods provide a robust and versatile platform for the formation of the critical C-N bond between the indole nitrogen and the phenyl ring.
A plausible synthetic route would involve the coupling of 6-fluoro-1H-indole with a suitable 3-halobenzyl alcohol derivative, where the hydroxyl group is appropriately protected to prevent interference with the coupling reaction.
Caption: Proposed synthetic workflow for (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol.
Step-by-Step Experimental Protocol (Predictive)
The following protocol is a generalized procedure based on established methodologies for N-arylation of indoles.[6][7] Optimization of reaction conditions would be necessary for this specific substrate combination.
-
Protection of the Hydroxyl Group: The hydroxyl group of 3-bromobenzyl alcohol is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) to yield 1-bromo-3-((tert-butyldimethylsilyloxy)methyl)benzene.
-
Buchwald-Hartwig Amination:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-fluoro-1H-indole (1.0 eq), 1-bromo-3-((tert-butyldimethylsilyloxy)methyl)benzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong base (e.g., Cs₂CO₃, 2.0 eq) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
-
-
Deprotection:
-
Dissolve the purified protected intermediate in a suitable solvent (e.g., tetrahydrofuran (THF)).
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF)) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol, by recrystallization or column chromatography.
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Physicochemical and Spectroscopic Properties (Predicted)
The predicted properties of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol are derived from the known characteristics of its precursors, 6-fluoro-1H-indole and (3-aminophenyl)methanol.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₅H₁₂FNO | Based on chemical structure |
| Molecular Weight | 241.26 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale yellow solid | Typical for N-arylindole derivatives |
| Melting Point | 100-120 °C | Inferred from related N-arylindoles and precursors. 6-Fluoroindole has a melting point of 72-76 °C[8] and (3-aminophenyl)methanol melts at 93-95 °C.[9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | General solubility for indole derivatives. |
Predicted Spectroscopic Data
The characterization of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol would rely on standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons of the 6-fluoroindole moiety would appear in the range of δ 6.5-7.8 ppm. The fluorine substitution would lead to characteristic splitting patterns for the adjacent protons.
-
The protons of the N-phenyl ring would resonate between δ 7.0-7.5 ppm.
-
The methylene protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm.
-
The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
The indole N-H proton signal would be absent due to N-substitution.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic carbons would be observed in the region of δ 100-140 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant.
-
The methylene carbon of the -CH₂OH group would be expected around δ 60-65 ppm.
-
-
¹⁹F NMR (in CDCl₃ or DMSO-d₆):
-
A single resonance corresponding to the fluorine atom on the indole ring.
-
-
IR (KBr or ATR):
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹).
-
C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).
-
A C-F stretching band, typically in the range of 1000-1200 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
The molecular ion peak [M+H]⁺ would be expected at m/z 242.09.
-
Potential Biological Activity and Therapeutic Applications
The structural features of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol suggest several potential avenues for biological activity, primarily based on the known pharmacology of fluorinated indoles and N-arylindoles.
Caption: Logical relationships between the structural features of the target compound and its potential biological activities.
-
Anticancer Activity: Fluorinated indoles have been investigated as potential anticancer agents.[10] The fluorine atom can enhance the molecule's ability to interact with biological targets and can improve its pharmacokinetic profile.[2][3] N-phenylindoles have also demonstrated significant anticancer properties.[1]
-
Antitubercular Activity: N-phenylindole derivatives have been identified as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis.[11] This makes the target compound a promising candidate for the development of new anti-TB drugs.
-
Central Nervous System (CNS) Activity: The incorporation of fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[12] 6-Fluoroindole itself is a reactant in the synthesis of potent selective serotonin reuptake inhibitors.[8] Therefore, (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol could be explored for its potential activity on CNS targets.
-
Antimicrobial and Antifungal Activity: Indole derivatives are known to possess a wide range of antimicrobial and antifungal activities.[8] The unique electronic and steric properties conferred by the fluoro and phenylmethanol groups may lead to novel antimicrobial agents.
Conclusion and Future Directions
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential biological activities based on the established knowledge of its constituent chemical motifs.
Future research should focus on the successful synthesis and purification of this novel compound. Following its synthesis, a thorough characterization using modern spectroscopic techniques will be essential to confirm its structure. Subsequently, a broad biological screening against various targets, particularly in the areas of oncology, infectious diseases, and neuroscience, is warranted to uncover its therapeutic potential. The phenylmethanol moiety also offers a convenient handle for the generation of a library of derivatives, which could be instrumental in establishing structure-activity relationships and optimizing lead compounds.
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